

Unveiling the Architecture of Fluorenone: A Technical Guide to its Crystal Structure

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Compound of Interest

Compound Name: *Flupranone*

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This technical guide offers an in-depth analysis of the crystal structure of fluorenone ($C_{13}H_8O$), a key aromatic ketone with significant applications in organic electronics, pharmaceuticals, and materials science. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of its crystallographic parameters, a detailed breakdown of the experimental protocols for its structural determination, and visualizations of the experimental workflow and molecular packing.

Crystallographic Data Summary

The crystal structure of 9-fluorenone was determined by single-crystal X-ray diffraction.^[1] The compound crystallizes in the orthorhombic space group $Pcab$ with 16 molecules per unit cell.^[1] Key crystallographic data are summarized in the tables below for clarity and comparative analysis.

Table 1: Crystal Data and Structure Refinement for Fluorenone.

Parameter	Value
Empirical Formula	C ₁₃ H ₈ O
Formula Weight	180.21
Crystal System	Orthorhombic
Space Group	Pcab
Unit Cell Dimensions	
a	16.068 (4) Å
b	18.650 (6) Å
c	12.550 (4) Å
Volume	3760.8 (2.0) Å ³
Z (Molecules per unit cell)	16
Calculated Density	1.273 g/cm ³
Data Collection	
Radiation	Mo Kα ($\lambda = 0.70926$ Å)
Final R index	0.056
Observed Reflections	1662

Data sourced from Luss & Smith (1972), Acta Crystallographica B28, 884-889.[\[1\]](#)

Table 2: Selected Bond Lengths and Angles for Fluorenone.

Bond	Length (Å)	Angle	Degree (°)
C-C (benzo rings, avg.)	1.383 (1)	C-C-O (avg.)	-
C-C (alternate set 1, avg.)	1.378 (1)	C-C-C (benzo rings, set 1 avg.)	118.0 (2)
C-C (alternate set 2, avg.)	1.388 (1)	C-C-C (benzo rings, set 2 avg.)	120.4 (2)
C-C (inter-ring)	Consistent with sp ² -sp ² single bonds	C-C-C (benzo rings, set 3 avg.)	121.7 (2)

Data reflects the key geometric parameters of the fluorenone molecule in its crystalline state, indicating a planar structure to within 0.025 Å.[\[1\]](#)

Experimental Protocols

The determination of the fluorenone crystal structure involves a multi-step process, from crystal growth to data analysis and structure refinement. The methodologies employed are detailed below.

Crystal Growth

Yellow, long prismatic crystals of fluorenone suitable for X-ray diffraction are typically grown from solution.[\[1\]](#) Common methods for obtaining single crystals of small organic molecules include:

- Slow Evaporation: A saturated solution of fluorenone in a suitable solvent (e.g., ethanol, benzene-petroleum ether) is allowed to evaporate slowly at a constant temperature. This gradual increase in concentration promotes the formation of well-ordered single crystals.
- Slow Cooling: A saturated solution of fluorenone at an elevated temperature is slowly cooled. The decrease in solubility with temperature induces crystallization.

X-ray Data Collection

A single crystal of appropriate size and quality is mounted on a goniometer head. The data for the seminal structure determination was collected using counter-recorded, single-crystal X-ray diffraction with Molybdenum K α radiation.^[1] The general workflow for data collection is as follows:

- Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a glass fiber or loop.
- Unit Cell Determination: The crystal is centered in the X-ray beam, and a series of diffraction images are collected to determine the unit cell parameters and crystal system.
- Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles, measuring the intensities of the diffracted X-ray beams.

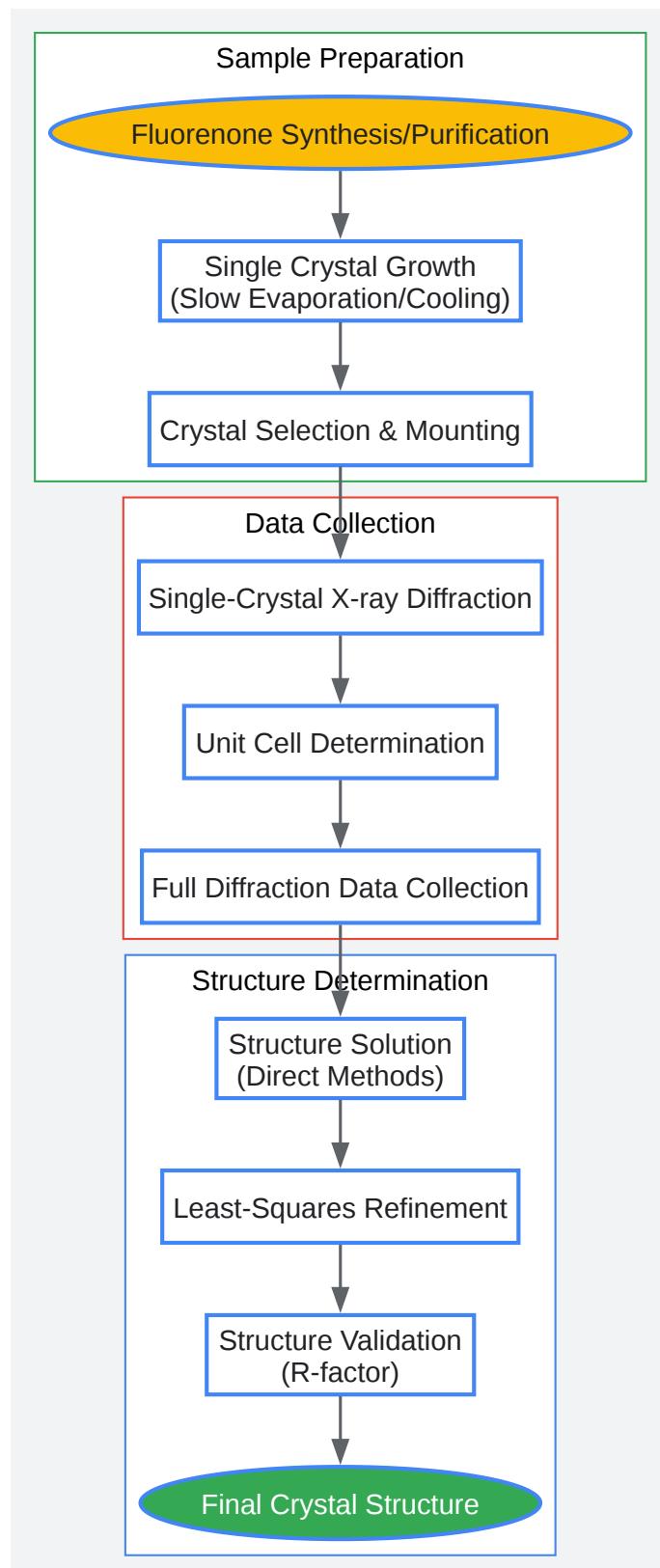
Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors, which are then used to solve and refine the crystal structure.

- Structure Solution: The initial atomic positions are determined using direct methods.^[1] This computational technique uses statistical relationships between the phases of the structure factors to generate an initial electron density map.
- Structure Refinement: The atomic model is refined against the experimental data using the method of least squares.^[1] This iterative process adjusts atomic coordinates and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from a difference Fourier map and their positions and isotropic temperature factors are also refined.^[1] The quality of the final refined structure is assessed by the R-factor, which should be as low as possible (the final R index for the fluorenone structure was 0.056).^[1]

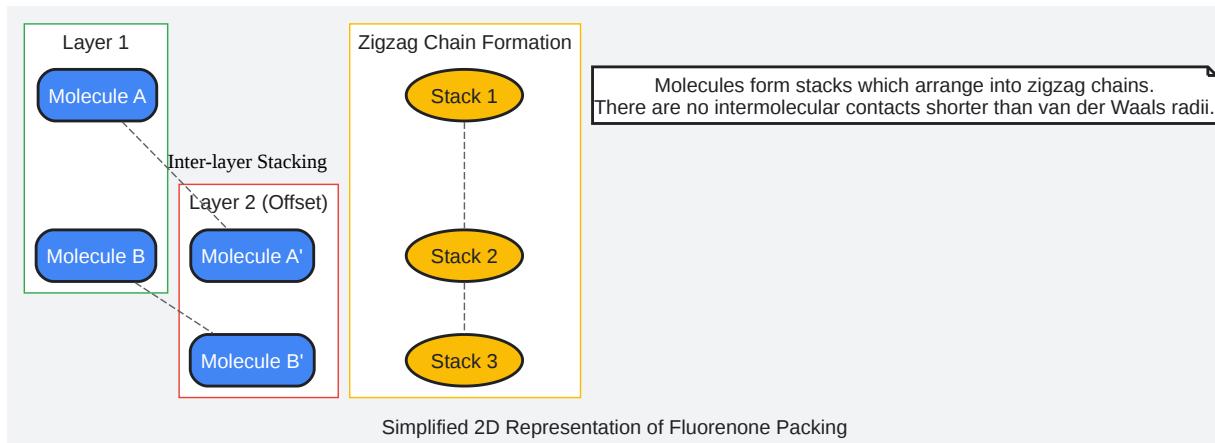
Visualizations

The following diagrams illustrate the experimental workflow for fluorenone crystal structure analysis and the resulting molecular packing in the crystal lattice.



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Experimental workflow for fluorenone crystal structure analysis.



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References

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